PETROLEUM ETHER

Catalog No.
S1820587
CAS No.
101316-46-5
M.F
C42H78O9Ti
M. Wt
0
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PETROLEUM ETHER

CAS Number

101316-46-5

Product Name

PETROLEUM ETHER

Molecular Formula

C42H78O9Ti

Molecular Weight

0

Petroleum ether is a colorless, volatile liquid derived from petroleum distillation, primarily composed of aliphatic hydrocarbons ranging from pentane (C5) to tridecane (C13). It has a gasoline-like odor and is characterized by its low boiling point, typically between 30°C and 60°C (86°F to 140°F) . This compound is highly flammable, with a flash point ranging from -40°F to -86°F (-40°C to -30°C), making it a significant fire hazard . Petroleum ether is insoluble in water and is often used as a solvent in various chemical applications due to its ability to dissolve non-polar compounds .

Petroleum ether is a hazardous substance due to several factors:

  • Flammability: It has a very low flash point (temperature at which it ignites), typically below -20 °C []. This makes it highly flammable and poses a serious fire risk.
  • Toxicity: Inhalation of petroleum ether vapors can cause respiratory irritation, dizziness, and narcosis. Prolonged or repeated exposure can damage the nervous system.
  • Skin Irritation: Contact with liquid petroleum ether can cause skin irritation and dryness.

Precautions

  • Always work with petroleum ether in a well-ventilated fume hood.
  • Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and a lab coat when handling the solvent.
  • Never use open flames or heating elements near petroleum ether.
  • Store petroleum ether in a cool, dry place away from heat sources and incompatible chemicals.
  • Dispose of waste petroleum ether according to local regulations.

Extraction of Natural Products

Petroleum ether is a common solvent used in the extraction of various compounds from natural materials such as plants, insects, and fungi. Its non-polar nature allows it to dissolve non-polar or slightly polar compounds like:

  • Fats and oils: Petroleum ether is a good solvent for extracting lipids, including triglycerides, fatty acids, and essential oils, from plant materials. This is crucial for studying the chemical composition of these materials and identifying potentially bioactive compounds [].
  • Waxes: Non-polar waxes can be extracted from plant and animal sources using petroleum ether. These waxes have various applications in cosmetics, food, and pharmaceuticals [].
  • Secondary metabolites: Many plants produce secondary metabolites with diverse biological activities. Petroleum ether can be used selectively to extract specific classes of these metabolites, such as terpenoids and alkaloids, which are of interest for drug discovery research [].

It's important to note that petroleum ether is often used in combination with other solvents with different polarities in a sequential extraction process to isolate a wider range of compounds from the same sample [].

Chromatography

Petroleum ether is also used as a mobile phase in various chromatographic techniques, such as thin-layer chromatography (TLC) and column chromatography. These techniques separate mixtures of compounds based on their polarity. Petroleum ether, being non-polar, helps separate non-polar and slightly polar compounds from more polar ones [].

This application is crucial in various research areas, including:

  • Natural product purification: After extracting a mixture of compounds from a natural source using petroleum ether, it can be further purified using chromatographic techniques with petroleum ether as the mobile phase to isolate specific compounds of interest [].
  • Synthesis and analysis of organic compounds: In synthetic organic chemistry, petroleum ether is used to separate and purify newly synthesized compounds. It is also used to analyze reaction mixtures and identify the products formed [].

Other Applications

  • Histology: Petroleum ether is sometimes used in histological staining procedures to remove lipids from tissue sections before applying stains.
  • Degreasing: Due to its ability to dissolve fats and oils, petroleum ether can be used to remove grease and oil residues from various research equipment and glassware.

While petroleum ether is not classified as a carcinogen, it has been shown to exhibit mutagenic effects in animal studies . Inhalation can lead to dizziness, drowsiness, and central nervous system depression. Prolonged exposure may cause skin irritation and defatting . The compound is readily biodegradable but poses risks if ingested or inhaled in high concentrations, potentially leading to chemical pneumonitis if aspirated into the lungs .

Petroleum ether is synthesized through the fractional distillation of crude oil. The distillation process separates various hydrocarbon fractions based on their boiling points. The specific fraction containing petroleum ether typically boils between 30°C and 60°C . This method allows for the collection of lighter aliphatic hydrocarbons while leaving heavier components behind.

Petroleum ether has several applications across various industries:

  • Solvent: It is widely used as a solvent for extracting oils and fats from plant materials.
  • Chemical Intermediate: Employed in the synthesis of other chemicals.
  • Blowing Agent: Used in the production of polystyrene foams.
  • Laboratory Use: Commonly utilized in laboratories for chromatography and other analytical techniques.

Research on petroleum ether's interactions primarily focuses on its effects on biological systems. Studies indicate that it can induce mutagenic changes when tested on animal models. Additionally, its high volatility raises concerns regarding inhalation exposure and potential central nervous system effects .

Petroleum ether shares similarities with several other hydrocarbon solvents. Below is a comparison highlighting its unique characteristics:

CompoundBoiling Point RangeFlash PointSolubility in WaterUnique Characteristics
Petroleum Ether30°C - 60°C-40°F to -86°FInsolubleLow boiling point; used as a solvent
Hexane68.7°C - 69.1°C-23°FInsolubleLess volatile; commonly used in extraction
Cyclohexane80.7°C24°FInsolubleAromatic compound; used in organic synthesis
Diethyl Ether34.6°C-49°FSlightly solubleHigher solubility; used as an anesthetic

Petroleum ether is unique due to its very low boiling point and flash point compared to similar solvents, making it particularly useful for specific applications where rapid evaporation is desired .

Petroleum ether production begins with the fundamental process of fractional distillation of crude oil, which serves as the primary method for obtaining this light hydrocarbon mixture [1] [2] [3]. The process operates on the principle that different hydrocarbon components in crude oil have distinct boiling points, allowing for their separation through controlled heating and condensation [4] [5].

The fractional distillation process commences when crude oil is heated to temperatures ranging from 350 to 400 degrees Celsius using high-pressure steam or fired heaters [4] [1]. At these elevated temperatures, the complex mixture of hydrocarbons transforms from liquid to vapor phase, with all components entering the gaseous state [5] [4]. The vaporized crude oil then enters the bottom of a fractionating column, also known as a distillation tower, which is equipped with multiple trays or plates containing holes or bubble caps to maximize contact between vapor and liquid phases [4] [3].

As the hydrocarbon vapors rise through the fractionating column, they encounter a temperature gradient, with the column being hottest at the bottom and progressively cooler toward the top [4] [3] [5]. This temperature differential is crucial for the separation process, as different hydrocarbon fractions condense when the column temperature equals their respective boiling points [4]. The lighter fractions, including petroleum ether components, rise higher in the column before condensing [3] [5].

Petroleum ether is collected as one of the lightest fractions from the fractional distillation process, typically condensing in the upper sections of the distillation column where temperatures range from 30 to 90 degrees Celsius [6] [7]. The collected petroleum ether fraction consists primarily of aliphatic hydrocarbons in the carbon number range of C5 to C7, including pentane, hexane, and their various isomers [8] [6] [9].

The fractional distillation process yields petroleum ether with different boiling range specifications depending on the operational parameters and intended applications. Common commercial grades include petroleum ether with boiling ranges of 30-60°C, 60-90°C, and 90-120°C [6] [10] [7]. The most volatile fraction, petroleum ether 30-60°C, represents the lightest cut and contains predominantly pentane isomers and light hexane compounds [6] [7].

Industrial fractional distillation operations are conducted continuously, with the fractionating column maintaining steady-state conditions for optimal separation efficiency [1] [2]. The process typically yields petroleum ether as approximately 15-25% by volume of the total light naphtha fraction, depending on the crude oil composition and operating conditions [11]. The separated petroleum ether fraction then undergoes further processing steps to achieve the desired purity specifications for various industrial and laboratory applications [1] [12].

Hydrodesulfurization and Hydrogenation Processes

Following initial fractional distillation, petroleum ether undergoes hydrodesulfurization and hydrogenation processes to remove impurities and improve product quality for industrial applications [13] [14] [15]. These catalytic treatment processes are essential for producing petroleum ether that meets stringent purity specifications required for laboratory and pharmaceutical uses [14] [13].

Hydrodesulfurization represents a critical purification step in petroleum ether production, designed to remove sulfur-containing compounds that can interfere with subsequent applications [13] [16] [17]. The process operates in fixed-bed reactors at elevated temperatures ranging from 300 to 400 degrees Celsius and pressures between 30 to 130 atmospheres absolute pressure [15] [16] [17]. Industrial hydrodesulfurization units employ catalysts consisting of an alumina base impregnated with cobalt and molybdenum, which facilitate the breakdown of organosulfur compounds [13] [16] [17].

The hydrodesulfurization reaction mechanism involves hydrogenolysis, where hydrogen molecules break the carbon-sulfur bonds in organic compounds, forming hydrogen sulfide gas and saturated hydrocarbons [17] [13]. For petroleum ether, this process effectively reduces sulfur content from several hundred parts per million in raw distillate to less than 5 parts per million in the final product [18] [14]. The reaction can be simplified using ethanethiol as an example: C₂H₅SH + H₂ → C₂H₆ + H₂S [17].

Hydrogenation processes complement hydrodesulfurization by saturating olefinic compounds and reducing aromatic content in petroleum ether [19] [15]. These reactions occur under similar operating conditions but focus on converting unsaturated hydrocarbons to their saturated equivalents [19] [15]. The process typically operates at temperatures between 250 to 350 degrees Celsius with pressures ranging from 20 to 50 atmospheres [15] [20].

Hydrogenation catalysts employed in petroleum ether purification include noble metals from the palladium, rhodium, iridium, and platinum groups, often combined with secondary metals such as gold [19] [21]. These catalysts demonstrate high selectivity for hydrogenating olefins while minimizing unwanted side reactions [19] [21]. The residence time in hydrogenation reactors typically ranges from 1 to 4 hours, depending on the feedstock composition and desired conversion levels [20] [15].

The combined hydrodesulfurization and hydrogenation treatment achieves multiple purification objectives for petroleum ether production. Sulfur removal prevents catalyst poisoning in downstream processes and eliminates malodorous compounds [13] [16]. Olefin saturation improves storage stability and reduces the formation of gum and sediment during extended storage periods [19] [15]. Additionally, these processes contribute to aromatic content reduction, with final petroleum ether products typically containing less than 0.5% aromatic compounds [8] [14].

Industrial implementation of these processes requires sophisticated hydrogen management systems to supply the high-purity hydrogen necessary for both hydrodesulfurization and hydrogenation reactions [22] [15]. Hydrogen is typically sourced from steam methane reforming units or recovered from other refinery processes through pressure swing adsorption or cryogenic purification [22] [23]. The hydrogen sulfide generated during hydrodesulfurization is captured and converted to elemental sulfur using the Claus process, providing a valuable byproduct [13] [16] [17].

Purification Techniques for Laboratory-Grade Material

The production of laboratory-grade petroleum ether requires additional purification techniques beyond conventional hydrodesulfurization and hydrogenation to achieve the stringent quality specifications demanded by analytical and research applications [24] [18] [25]. These specialized purification methods focus on removing trace impurities, controlling aromatic content, and ensuring consistent chemical composition [12] [18] [26].

Chemical washing procedures constitute the primary purification technique for producing high-purity petroleum ether suitable for laboratory use [12] [8]. The process begins with concentrated sulfuric acid treatment, where industrial-grade petroleum ether is mixed with sulfuric acid in weight ratios of 25:8 to 25:12 for reaction periods of 24 to 36 hours [12]. This acid washing step removes unsaturated hydrocarbons and aromatic compounds through sulfonation reactions, forming water-soluble benzene sulfonate compounds that can be separated from the hydrocarbon phase [12] [8].

Following acid treatment, the petroleum ether undergoes alkaline permanganate oxidation using potassium permanganate in sodium hydroxide solution [12]. The alkaline permanganate solution is prepared with weight ratios of potassium permanganate:petroleum ether = 1:125, sodium hydroxide:petroleum ether = 5-6:125, and water:petroleum ether = 12:25 [12]. This oxidative treatment eliminates residual unsaturated compounds and aromatic impurities through controlled oxidation reactions over 24 to 36 hours with continuous stirring [12].

Sequential water washing steps remove residual acid and alkaline reagents from the treated petroleum ether [12] [27]. Each washing stage involves 1 to 3 hours of contact time with water, followed by phase separation and removal of the aqueous layer [12]. The washing process is repeated multiple times to ensure complete removal of treatment chemicals and their reaction products [12] [27].

Drying procedures eliminate residual moisture from the washed petroleum ether using anhydrous drying agents [12] [8]. Metallic sodium or calcium hydride are commonly employed for achieving extreme dryness, with the drying agent remaining in contact with the petroleum ether until hydrogen gas evolution ceases [8] [12]. Alternative drying methods include treatment with anhydrous calcium chloride or molecular sieves for applications requiring moderate moisture removal [8] [27].

Final distillation provides the ultimate purification step for laboratory-grade petroleum ether [12] [8]. The cleaned and dried material undergoes careful fractional distillation, with product collection limited to the narrow boiling range of 60 to 80 degrees Celsius [12]. This precise temperature control ensures consistent composition and eliminates both lower-boiling and higher-boiling impurities that could interfere with analytical procedures [12] [7].

Quality control specifications for laboratory-grade petroleum ether include multiple analytical parameters to ensure suitability for research applications [18] [26] [25]. Color requirements specify APHA values of 10 or less, indicating minimal contamination with colored impurities [18] [25]. Boiling range specifications require that 90% or more of the product distills within the designated temperature range, typically 30-60°C for light petroleum ether grades [26] [18].

Chemical purity parameters for laboratory-grade material include benzene content limited to 2 parts per million or less, as determined by gas chromatographic analysis [18] [26] [25]. Sulfur content must not exceed 5 parts per million, while water content is restricted to 0.01% or less as measured by Karl Fischer titration [18] [26]. Residue after evaporation is limited to 0.001% maximum, ensuring minimal non-volatile contamination [18] [25].

Dates

Last modified: 08-15-2023

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